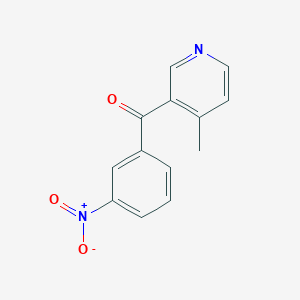

4-Methyl-3-(3-nitrobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-5-6-14-8-12(9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVABZPWEWFLDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS: 1187168-01-9)

A comprehensive review of the currently available scientific and technical data for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks in-depth experimental data, biological activity studies, and established protocols for 4-Methyl-3-(3-nitrobenzoyl)pyridine. This guide summarizes the existing information, primarily from chemical supplier databases, and provides a general overview based on related chemical structures.

Core Compound Information

This compound is a heterocyclic ketone. Its chemical structure features a pyridine ring substituted with a methyl group and a 3-nitrobenzoyl group. The presence of the nitro group, a strong electron-withdrawing functionality, and the pyridine moiety, a common scaffold in medicinal chemistry, suggests potential for biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1187168-01-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |

| Molecular Weight | 242.234 g/mol | [1] |

| Purity | Typically ≥97% | [1][2] |

Synthesis and Characterization

Diagram 1: Plausible Synthetic Pathway

Caption: A potential synthetic route to this compound.

Characterization of the final product would typically involve standard analytical techniques to confirm its identity and purity.

Table 2: Standard Characterization Methods

| Technique | Expected Data |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

At present, specific spectral data for this compound are not published in scientific literature.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in compounds with known pharmacological effects. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The nitrobenzoyl moiety is also present in various biologically active molecules.

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could be investigated for its effects on cellular signaling pathways, such as the MAP kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.[3][4][5]

Diagram 2: Hypothetical Experimental Workflow for Biological Screening

Caption: A general workflow for initial biological screening of the compound.

Conclusion and Future Directions

This compound, CAS number 1187168-01-9, is a chemical compound for which there is a significant lack of publicly available, in-depth technical and biological data. The information is currently limited to basic physicochemical properties provided by chemical suppliers.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Full characterization using modern analytical techniques.

-

Screening for biological activity against various targets, such as cancer cell lines and microbial strains.

-

Investigation of its potential to modulate key signaling pathways if biological activity is observed.

Without such fundamental research, a comprehensive technical whitepaper on the core aspects of this compound cannot be fully realized. The information presented here serves as a starting point for researchers interested in exploring the potential of this and related molecules.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound [fluorochem.cnreagent.com]

- 3. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MAP3K19 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical synthesis of 4-Methyl-3-(3-nitrobenzoyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related chemical structures to provide a foundational understanding for research and development purposes. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized.

Molecular Structure and Properties

This compound is a chemical compound with a molecular structure consisting of a pyridine ring substituted with a methyl group at the 4-position and a 3-nitrobenzoyl group at the 3-position.

Chemical Structure

The 2D chemical structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | - |

| Molecular Weight | 242.23 g/mol | - |

| CAS Number | 1187168-01-9 | - |

| InChI Key | Not Available | - |

Hypothetical Synthesis Protocol

Proposed Reaction Scheme

4-Methylpyridine + 3-Nitrobenzoyl Chloride → this compound

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-methylpyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise at a controlled temperature (typically 0 °C).

-

Addition of Acylating Agent: A solution of 3-nitrobenzoyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available. However, based on the structure, the expected spectral characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of the related compound, 4-methyl-3-nitrobenzoic acid, shows characteristic peaks for the nitro group and carbonyl group. Similarly, this compound is expected to exhibit strong absorption bands corresponding to:

-

C=O (Ketone): ~1650-1670 cm⁻¹

-

NO₂ (Nitro group): Asymmetric stretching at ~1520-1560 cm⁻¹ and symmetric stretching at ~1345-1385 cm⁻¹

-

C-N (Pyridine): ~1300-1350 cm⁻¹

-

Aromatic C-H: ~3000-3100 cm⁻¹

Potential Applications and Biological Activity

There is no specific information available in the public domain regarding the biological activity or signaling pathway involvement of this compound. The presence of the pyridine and nitrobenzoyl moieties suggests potential for investigation in areas such as medicinal chemistry, where similar structures have been explored for a range of biological targets. Further research is required to elucidate any potential therapeutic applications.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Disclaimer: The information provided in this document, particularly regarding the synthesis protocol and spectroscopic data, is based on chemical principles and data from related compounds due to the lack of specific experimental details for this compound in the available literature. This guide is intended for informational purposes for a scientific audience and should be used as a foundation for further experimental investigation.

solubility of 4-Methyl-3-(3-nitrobenzoyl)pyridine in organic solvents

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 4-Methyl-3-(3-nitrobenzoyl)pyridine in various organic solvents. This information may be part of proprietary research or may not have been published.

Without experimental data, it is not possible to provide a detailed technical guide, summarize quantitative data in tables, or describe specific experimental protocols for this particular compound.

To obtain the desired information, it would be necessary to perform experimental solubility studies. A general methodology for such a study is outlined below.

A common method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

2. Experimental Workflow:

The following diagram illustrates a typical workflow for determining solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

3. Detailed Steps:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The concentration of the solute in the filtered solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This typically involves creating a calibration curve with standard solutions of known concentrations.

-

Calculation: The solubility is then calculated from the determined concentration and expressed in appropriate units, such as mg/mL or mol/L.

To generate a comprehensive solubility profile, this procedure would be repeated for a range of different organic solvents.

In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

4-Methyl-3-(3-nitrobenzoyl)pyridine, with the CAS number 1187168-01-9, is a ketone derivative featuring a pyridine ring substituted with a methyl group and a benzoyl group, the latter of which is further substituted with a nitro group.[1][2][3] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.234 g/mol [1] |

| IUPAC Name | (4-Methylpyridin-3-yl)(3-nitrophenyl)methanone |

Predicted Spectral Data

Due to the absence of published experimental spectra, this section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would exhibit distinct signals for the protons on both the pyridine and the nitrophenyl rings, as well as the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |

| ~7.2 - 7.4 | Doublet | 1H | Pyridine H-5 |

| ~7.7 - 7.9 | Triplet | 1H | Nitrophenyl H-5' |

| ~8.2 - 8.4 | Doublet of Doublets | 1H | Nitrophenyl H-6' |

| ~8.5 - 8.7 | Doublet | 1H | Pyridine H-6 |

| ~8.6 - 8.8 | Doublet of Doublets | 1H | Nitrophenyl H-4' |

| ~8.9 - 9.1 | Singlet | 1H | Pyridine H-2 |

| ~9.2 - 9.4 | Triplet | 1H | Nitrophenyl H-2' |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show 13 distinct signals corresponding to each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~20 - 22 | -CH₃ |

| ~122 - 124 | Nitrophenyl C-2' |

| ~126 - 128 | Nitrophenyl C-4' |

| ~130 - 132 | Nitrophenyl C-5' |

| ~134 - 136 | Pyridine C-5 |

| ~135 - 137 | Nitrophenyl C-6' |

| ~138 - 140 | Pyridine C-3 |

| ~142 - 144 | Nitrophenyl C-1' |

| ~147 - 149 | Nitrophenyl C-3' (C-NO₂) |

| ~148 - 150 | Pyridine C-4 (C-CH₃) |

| ~152 - 154 | Pyridine C-2 |

| ~155 - 157 | Pyridine C-6 |

| ~192 - 195 | Carbonyl C=O |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2920 | Weak | Methyl C-H Stretch |

| 1680 - 1660 | Strong | Ketone C=O Stretch |

| 1600 - 1580 | Medium | Aromatic C=C Stretch |

| 1540 - 1520 | Strong | Asymmetric NO₂ Stretch |

| 1360 - 1340 | Strong | Symmetric NO₂ Stretch |

| 1300 - 1200 | Medium | C-N Stretch |

| 900 - 650 | Strong | Aromatic C-H Bend |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be anticipated.

| m/z | Assignment |

| 242 | [M]⁺ (Molecular Ion) |

| 212 | [M - NO]⁺ |

| 196 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 76 | [C₆H₄]⁺ |

Proposed Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Materials:

-

4-Methylpyridine

-

3-Nitrobenzoyl chloride

-

Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-nitrobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add 4-methylpyridine (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectral Analysis

NMR Spectroscopy:

-

Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Record the mass spectrum over an appropriate m/z range.

Experimental Workflow and Logic

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectral Analysis Workflow.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for 4-Methyl-3-(3-nitrobenzoyl)pyridine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis route, this guide provides a theoretically sound, multi-step approach based on established and analogous chemical transformations. The protocols detailed herein are derived from literature precedents for similar molecular scaffolds.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent strategy. This involves the separate synthesis of two key intermediates: a functionalized 4-methylpyridine core and 3-nitrobenzoyl chloride, followed by a final coupling step to yield the target molecule. The proposed overall pathway is depicted below.

Figure 1: Proposed convergent synthesis pathway for this compound.

Part 1: Synthesis of Precursors

Synthesis of 3-Bromo-4-methylpyridine

The first key intermediate is a 4-methylpyridine functionalized at the 3-position to enable subsequent coupling. Direct bromination of 4-methylpyridine is a feasible approach.

Experimental Protocol (Analogous from CN100999491A[1])

-

Reaction Setup: In a suitable reaction vessel, combine 720 mL of 20% oleum and 140 g of 4-methylpyridine.

-

Bromination: Heat the mixture to 160°C. Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.

-

Reaction Time: Allow the reaction to proceed for 15 hours at this temperature.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Neutralization: Adjust the pH of the aqueous solution to 10-11 using sodium carbonate.

-

Purification: Perform steam distillation to isolate the crude product. This should yield 3-bromo-4-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine | [1] |

| Reagents | Bromine, Oleum | [1] |

| Yield | ~66% | [1] |

| Product Purity | Not specified | [1] |

Table 1: Summary of quantitative data for the synthesis of 3-Bromo-4-methylpyridine.

Synthesis of 3-Nitrobenzoyl Chloride

The second key intermediate is 3-nitrobenzoyl chloride. This can be prepared in a two-step sequence starting from a suitable benzoic acid precursor, such as 4-methyl-3-nitrobenzoic acid, which can be synthesized from p-toluic acid.[2] A more direct, analogous synthesis starts with the nitration of toluene followed by oxidation and chlorination.

Step 1.2.1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Analogous from Der Pharma Chemica[2])

-

Reaction Setup: Dissolve 5 g (36.76 mmol) of 4-methylbenzoic acid in dichloromethane (CH₂Cl₂).

-

Nitration: Add 2.94 g (36.76 mmol) of ammonium nitrate and stir for 10-15 minutes. Cool the mixture to 0°C and slowly add 7.13 g (3.89 mL, 73.52 mmol) of concentrated sulfuric acid dropwise over 10-15 minutes with vigorous stirring.

-

Reaction Time: Continue stirring at room temperature for 4-5 hours until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by pouring it into 100 mL of ice-cold water. Separate the organic layer and evaporate the solvent under reduced pressure.

-

Purification: Add water to the resulting residue, filter the solid, and wash it several times with water. Recrystallize the crude solid from an ethyl acetate:petroleum ether mixture to afford colorless prisms of 4-methyl-3-nitrobenzoic acid.[2]

Step 1.2.2: Synthesis of 4-Methyl-3-nitrobenzoyl Chloride (Analogous from Der Pharma Chemica[2])

-

Reaction Setup: Combine 8.82 g (48.78 mmol) of 4-methyl-3-nitrobenzoic acid and 11.86 mL (126.6 mmol) of thionyl chloride (SOCl₂).

-

Reaction: Heat the mixture at 80°C for 2 hours.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methyl-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzoic Acid | [2] |

| Reagents | NH₄NO₃, H₂SO₄, SOCl₂ | [2] |

| Yield (Nitration) | 88% | [2] |

| Product Purity | Not specified | [2] |

Table 2: Summary of quantitative data for the synthesis of 4-Methyl-3-nitrobenzoyl chloride.

Part 2: Proposed Coupling Reaction

The final and most crucial step is the formation of the ketone linkage between the two prepared intermediates. A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-type coupling, is a modern and effective method for this transformation, offering an alternative to the potentially problematic Friedel-Crafts acylation of pyridines.[3][4]

Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-methylpyridine and an Organometallic Derivative of 3-Nitrobenzene

A plausible approach involves the conversion of 3-nitrobenzoyl chloride to a suitable organometallic reagent (e.g., an organostannane) and its subsequent coupling with 3-bromo-4-methylpyridine. Alternatively, and more directly, a palladium catalyst can facilitate the direct coupling of an organometallic pyridine derivative with the acyl chloride.

Experimental Protocol (Proposed, based on principles from Lerebours et al.[4])

-

Preparation of Pyridine Organometallic Reagent (Not detailed): Prepare an organostannane or organoboron derivative of 4-methylpyridine at the 3-position. This would typically involve the reaction of 3-bromo-4-methylpyridine with a suitable tin or boron reagent.

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the 3-(organostannyl)-4-methylpyridine (1.0 eq), 3-nitrobenzoyl chloride (1.1 eq), and a palladium pre-catalyst such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol %) to a reaction vial.

-

Solvent: Add a suitable dry, degassed solvent such as toluene or THF.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Value (Anticipated) | Reference (Analogous) |

| Coupling Partners | 3-Bromo-4-methylpyridine, 3-Nitrobenzoyl Chloride | [4][5] |

| Catalyst | Palladium-based (e.g., PXPd) | [4] |

| Yield | Good to high | [4] |

| Functional Group Tolerance | High | [4] |

Table 3: Anticipated parameters for the palladium-catalyzed cross-coupling step.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final product.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable, albeit theoretical, synthetic route to this compound. The pathway is constructed from established chemical reactions with documented procedures for analogous compounds. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory synthesis of this target molecule. It is recommended that each step be optimized for reaction conditions and purification methods to achieve the desired yield and purity. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.

References

- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 4-Methyl-3-(3-nitrobenzoyl)pyridine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential biological activities of 4-Methyl-3-(3-nitrobenzoyl)pyridine based on the known activities of structurally related compounds. As of the date of this publication, no direct experimental data on the biological activity of this compound has been found in the public domain. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's properties.

Executive Summary

This compound is a novel chemical entity for which specific biological data is not yet available. However, an analysis of its core structural motifs—the pyridine ring, the methyl group, and the nitrobenzoyl moiety—suggests a range of potential pharmacological activities. Drawing parallels from existing literature on analogous compounds, this whitepaper explores the hypothetical biological profile of this compound, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This document aims to provide a foundational guide for researchers interested in the synthesis and biological evaluation of this and related compounds.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceutical agents.[1][2][] Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its inherent chemical stability make it a privileged structure in medicinal chemistry.[] The addition of a nitrobenzoyl group introduces functionalities often associated with specific biological activities, such as cytotoxicity and antimicrobial effects, largely due to the electron-withdrawing nature of the nitro group.[4][5] This whitepaper will deconstruct the potential biological activities of this compound by examining the established pharmacology of its constituent parts.

Potential Biological Activities

Based on the structure-activity relationships of related pyridine and nitroaromatic compounds, this compound may exhibit the following biological activities:

Antimicrobial Activity

Pyridine derivatives are well-documented for their broad-spectrum antimicrobial properties.[6][7] The presence of a nitro group can enhance this activity, as seen in various nitropyridine and nitroimidazole compounds that are effective against bacteria, fungi, and protozoa.[4][8] The nitro group can undergo bioreduction within microbial cells to form reactive nitrogen species that damage cellular macromolecules.[5]

Table 1: Summary of Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |

| Nitropyridine Derivatives | Mycobacterium tuberculosis | MIC: 4-64 µg/mL | [4] |

| N-alkylated Pyridine Salts | S. aureus, E. coli | MIC: 55-56 µg/mL | [6] |

| Thiazole-based Pyridines | Various bacteria and fungi | Effective against tested strains | [8] |

| Benzalkonium Chloride Analogues with Pyridine Rings | Bacteria and Fungi | MIC: 0.02-12 mM | [9] |

Anticancer Activity

The pyridine ring is a core component of many anticancer drugs.[1] Furthermore, compounds containing a nitro group have demonstrated cytotoxic effects against various cancer cell lines.[4] This cytotoxicity is often attributed to the induction of oxidative stress and apoptosis. Pyrano-pyridine derivatives, for instance, have been shown to induce apoptosis in leukemia cells.[10]

Table 2: Summary of Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| 2,4,5-Substituted Pyrimidines (related heterocycle) | BEL-7402 (liver cancer) | 16-62 nM | [11] |

| Pyrano-pyridine Derivatives | K562 (leukemia) | IC50: 20 µM | [10] |

| Substituted Nicotinamides | Various | Antiproliferative activity observed | [12] |

Enzyme Inhibition

Substituted pyridine derivatives have been designed as inhibitors for a range of enzymes. For example, they have been investigated as inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1) for the treatment of hyperuricemia, and as hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy.[13][14]

Table 3: Summary of Enzyme Inhibition by Related Pyridine Derivatives

| Compound Class | Target Enzyme(s) | Reported Activity (IC50) | Reference(s) |

| 3-Phenyl Substituted Pyridines | XOR, URAT1 | XOR: 0.006 µM, URAT1: 12.90 µM | [13] |

| 2-Substituted-pyridin-4-yl Macrocycles | HPK1 | 1.22 nM | [14] |

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that could be adapted to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Visualizations

Conceptual Workflow for Biological Screening

Caption: Conceptual workflow for the biological screening of a novel compound.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, a comprehensive analysis of its structural components strongly suggests the potential for significant antimicrobial, anticancer, and enzyme inhibitory activities. The pyridine core, augmented with a methyl and a nitrobenzoyl group, presents a promising scaffold for the development of novel therapeutic agents.

Future research should focus on the following:

-

Chemical Synthesis: Development of a robust and scalable synthetic route for this compound and its analogues.

-

In Vitro Screening: A broad-based in vitro screening against a panel of pathogenic microbes and cancer cell lines to identify initial lead activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to optimize potency and selectivity.

The exploration of this and similar novel chemical entities will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(3-nitrobenzoyl)pyridine, a pyridine derivative of interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores its potential biological activities, with a particular focus on its emergent profile as an anticancer agent. Furthermore, this guide examines the landscape of its structural analogs, presenting comparative data to inform future drug discovery and development efforts. Detailed experimental protocols and schematic diagrams are provided to facilitate the practical application of the information contained herein.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a nitrobenzoyl moiety to the pyridine ring, as seen in this compound, creates a molecule with significant potential for biological activity. The electron-withdrawing nature of the nitro group and the structural characteristics of the benzoylpyridine core suggest possible interactions with various biological targets. This guide aims to consolidate the current knowledge on this compound and its analogs, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol |

| CAS Number | 1187168-01-9 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

| InChI Key | HVABZPWEWFLDEJ-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-methylpyridine with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Methylpyridine

-

3-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous carbon disulfide.

-

Addition of Acyl Chloride: Cool the suspension in an ice bath and add 3-nitrobenzoyl chloride (1.0 eq) dropwise via the dropping funnel with continuous stirring.

-

Addition of Pyridine Derivative: After the addition of the acyl chloride, add 4-methylpyridine (1.0 eq) dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Biological Activities and Potential Applications

While direct biological data for this compound is limited, the activity of structurally related compounds provides strong indications of its potential therapeutic applications, particularly in oncology.

Anticancer Activity

A significant finding in the literature is the potent anticancer activity of a 4-methyl-3-nitrobenzamido derivative of 4-aminoantipyrine. This analog demonstrated significant cytotoxicity against human cervical cancer (SiHa) cell lines, suggesting that the 4-methyl-3-nitrobenzoyl moiety is a key pharmacophore for this activity. The broader class of nitrobenzoylpyridine derivatives has also been investigated for various biological activities, including anticancer and anti-inflammatory effects.[4]

Structural Analogs and Comparative Activity

To understand the structure-activity relationship (SAR), it is crucial to examine the biological activities of structural analogs of this compound. The following table summarizes the available data on related compounds.

| Compound/Analog | Biological Activity | Reference |

| 4-Methyl-3-(3-nitrobenzamido)antipyrine | Potent activity against human cervical cancer (SiHa) cell lines. | |

| Nitroimidazole derivatives | Some derivatives exhibit cytostatic activity against leukemia and melanoma cell lines. N-alkyl nitroimidazoles have shown antitumor activity against breast and lung cancer cell lines. | |

| N-(phenylcarbamoyl)-pyridinesulfonamides | N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide showed good activity and selectivity toward leukemia, colon cancer, and melanoma subpanels.[5] | [5] |

| Cyanopyridine derivatives | Have demonstrated diverse pharmacological effects including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[6] | [6] |

| Naphthyridine derivatives | Displayed multiple activities including anti-infectious, anticancer, and neurological effects.[7] | [7] |

Proposed Mechanism of Action

The precise mechanism of action for the anticancer effects of this compound and its analogs is not yet fully elucidated. However, based on the activities of other nitroaromatic compounds and pyridine derivatives, several pathways can be hypothesized. The electron-deficient nature of the nitro group may play a role in interactions with biological macromolecules. Furthermore, pyridine-containing compounds are known to interact with a variety of enzymes and receptors.[8]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to anticancer effects.

Caption: Hypothetical mechanism of anticancer action.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The preliminary data from its structural analogs strongly suggests that this compound warrants further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol for this compound.

-

Comprehensive Biological Screening: Evaluation of the compound against a broad panel of cancer cell lines and other relevant biological targets to fully elucidate its activity profile.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which this compound and its active analogs exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a library of analogs to identify key structural features that contribute to potency and selectivity.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 212322-56-0 | Benchchem [benchchem.com]

discovery and history of 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Methyl-3-(3-nitrobenzoyl)pyridine is a substituted pyridine derivative containing a nitrobenzoyl group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties and presumed synthetic pathway.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187168-01-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Alternate Name | (4-Methylpyridin-3-yl)(3-nitrophenyl)methanone |

Synthesis

While a specific, detailed experimental protocol for the discovery and synthesis of this compound has not been identified in publicly available scientific literature or patents, its structure strongly suggests a synthesis route via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and acyl groups.

Postulated Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established chemical principles for the synthesis of benzoylpyridines.

Objective: To synthesize this compound from 4-methylpyridine and 3-nitrobenzoyl chloride.

Materials:

-

4-Methylpyridine

-

3-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous inert solvent (e.g., dichloromethane, dichloroethane, or nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and the inert solvent under a nitrogen atmosphere. The mixture is cooled in an ice-water bath.

-

Formation of Acylium Ion: 3-Nitrobenzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of aluminum chloride. The reaction mixture is stirred at a low temperature to facilitate the formation of the acylium ion intermediate.

-

Acylation: 4-Methylpyridine, dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The aqueous layer is then basified with a sodium hydroxide solution to a neutral or slightly basic pH.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the postulated synthetic pathway for this compound.

Caption: Postulated synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in scientific literature or patent databases detailing any investigated signaling pathways or specific biological activities for this compound. Its potential as a scaffold in drug discovery remains to be explored and published.

Disclaimer: The experimental protocol provided is a generalized representation and has not been specifically validated for this compound. Researchers should consult relevant literature for detailed procedures on Friedel-Crafts acylations of pyridines and conduct appropriate safety assessments before attempting any chemical synthesis.

References

Theoretical and Experimental Approaches for the Investigation of 4-Methyl-3-(3-nitrobenzoyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the characterization of 4-Methyl-3-(3-nitrobenzoyl)pyridine. Due to the limited availability of published data on this specific compound, this document presents a series of proposed studies based on established scientific methodologies. It covers a plausible synthetic route, detailed protocols for spectroscopic and spectrometric analysis, and an in-depth computational workflow using Density Functional Theory (DFT) to elucidate its structural and electronic properties. Furthermore, a hypothetical workflow for preliminary drug discovery screening is presented. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel pyridine derivatives for potential applications in medicinal chemistry and materials science.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitrobenzoyl moiety to a methylated pyridine ring, as in this compound, is anticipated to confer unique electronic and steric properties, making it a molecule of significant interest for theoretical and experimental investigation. The electron-withdrawing nature of the nitro group and the benzoyl ketone linkage can influence the electron density of the pyridine ring, potentially modulating its reactivity and biological activity.

This whitepaper provides a detailed roadmap for the synthesis, characterization, and computational analysis of this compound.

Chemical Properties

While experimental data is scarce, some basic properties of this compound can be sourced from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | CymitQuimica[1] |

| Molecular Weight | 242.234 g/mol | CymitQuimica[1] |

| Purity | >97.0% | CymitQuimica[1] |

| InChI Key | HVABZPWEWFLDEJ-UHFFFAOYSA-N | CymitQuimica[1] |

Proposed Synthesis and Experimental Characterization

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 4-methylpyridine with 3-nitrobenzoyl chloride.

Synthesis Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a solution of 4-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

-

Acylation: Add a solution of 3-nitrobenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocols

| Technique | Protocol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. |

| Infrared (IR) Spectroscopy | Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer. |

| Mass Spectrometry (MS) | Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and fragmentation pattern. |

Theoretical Studies: A Computational Chemistry Approach

Density Functional Theory (DFT) is a powerful tool to predict the geometric, electronic, and spectroscopic properties of molecules.

Computational Methodology

| Parameter | Specification |

| Software | Gaussian, ORCA, or similar quantum chemistry package. |

| Method | B3LYP functional. |

| Basis Set | 6-311++G(d,p). |

| Solvation Model | Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in water or DMSO). |

| Calculations | Geometry optimization, frequency analysis, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping. |

Predicted Data for Analysis

| Data Type | Description |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the ground state structure. |

| Vibrational Frequencies | Calculated IR and Raman active vibrational modes to be compared with experimental spectra. |

| Electronic Properties | HOMO and LUMO energies, energy gap, ionization potential, and electron affinity. |

| NBO Analysis | Atomic charges, hybridization, and donor-acceptor interactions within the molecule. |

| MEP Map | Visualization of electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. |

Visualizations

Proposed Synthetic Pathway

References

Purity Standards of 4-Methyl-3-(3-nitrobenzoyl)pyridine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 4-Methyl-3-(3-nitrobenzoyl)pyridine, a key chemical intermediate in various research and development applications. Ensuring high purity of this compound is critical for the reliability and reproducibility of experimental results. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality assessment.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol . Its chemical structure, featuring a pyridine ring linked to a nitrophenyl ketone, makes it a valuable building block in medicinal chemistry and materials science. Given its role in complex synthetic pathways, the purity of this reagent is of paramount importance.

Purity Specifications and Impurity Profile

For research and drug development purposes, a high purity grade of this compound is essential. While no universal official standard has been established, the typical purity levels and common impurities are summarized below based on supplier specifications and analogous compounds.

Recommended Purity Grades

| Grade | Purity Specification | Target Application |

| Research Grade | ≥ 97% | General laboratory use, initial screening |

| High Purity Grade | ≥ 98% | Synthesis of advanced intermediates, lead optimization |

| Ultra-Pure Grade | ≥ 99% | cGMP synthesis, final API manufacturing steps |

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route, which commonly involves a Friedel-Crafts acylation or related coupling reactions. Potential impurities can be categorized as follows:

-

Starting Materials: Unreacted 4-methylpyridine and 3-nitrobenzoyl chloride or 3-nitrobenzoic acid.

-

Reaction By-products: Isomeric forms of the product, such as 2-substituted or 5-substituted pyridines, and products of over-acylation.

-

Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane, toluene, or ethyl acetate.

-

Degradation Products: Compounds formed due to instability under certain storage or reaction conditions.

A hypothetical impurity profile is presented in the table below:

| Impurity Category | Potential Compounds | Typical Limit (% w/w) |

| Starting Materials | 4-methylpyridine | ≤ 0.1 |

| 3-nitrobenzoyl chloride | ≤ 0.1 | |

| By-products | Isomeric Acylation Products | ≤ 0.5 |

| Di-acylated Products | ≤ 0.2 | |

| Residual Solvents | Dichloromethane | ≤ 0.06 |

| Toluene | ≤ 0.089 | |

| Water Content | Water | ≤ 0.5 |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and identifying related substance impurities.

Experimental Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquisition of a standard proton spectrum to confirm the chemical shifts and coupling constants of the aromatic and methyl protons.

-

¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to verify the number and type of carbon atoms.

-

Quantitative NMR (qNMR): A known amount of an internal standard is added to a precisely weighed sample to determine the absolute purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analyzer: Quadrupole or time-of-flight (TOF).

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.

Visualizing Workflows and Relationships

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 4-Methyl-3-(3-nitrobenzoyl)pyridine, including its chemical properties, commercial availability, and potential applications in kinase signaling research.

Introduction

This compound is a heterocyclic ketone with the chemical formula C₁₃H₁₀N₂O₃[1]. Its structure, featuring a pyridine ring linked to a nitrophenyl ketone moiety, suggests its potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The presence of the nitro group offers a potential site for chemical modification, allowing for the synthesis of derivatives with altered biological activities. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties and Supplier Information

Currently, this compound is available from a limited number of commercial suppliers. The primary supplier identified is Fluorochem, with the product being distributed through CymitQuimica[1]. The table below summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₃ | CymitQuimica[1] |

| Molecular Weight | 242.234 g/mol | CymitQuimica[1] |

| CAS Number | 1187168-01-9 | CymitQuimica[1] |

| Purity | 97.0% | CymitQuimica[1] |

| InChI Key | HVABZPWEWFLDEJ-UHFFFAOYSA-N | CymitQuimica[1] |

Researchers interested in procuring this compound should contact the suppliers directly for the most up-to-date pricing and availability.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been published for this compound, its structural similarity to known kinase inhibitors suggests it may target signaling pathways crucial in cellular processes. One such potential target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways.

The diagram below illustrates a simplified representation of a potential experimental workflow to screen for the inhibitory activity of this compound against a kinase like TAK1.

References

An In-depth Technical Guide on the Safety and Handling of 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Methyl-3-(3-nitrobenzoyl)pyridine, identified by CAS number 1187168-01-9, is a specialty chemical for laboratory use only.[1] There is a significant lack of comprehensive safety and biological activity data in publicly available literature. This guide is a compilation of inferred knowledge based on the chemical structure and data from analogous compounds. All personnel handling this compound must be trained in handling potentially hazardous materials and should use this document as a supplementary resource to standard laboratory safety protocols.

Chemical and Physical Properties

This section summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1187168-01-9 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Light yellow solid (predicted) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF (predicted). | Inferred |

| Purity | Typically available at ≥97% | [1] |

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS), the following precautions are based on the hazardous functional groups present: a pyridine ring, a ketone, and a nitroaromatic group.

Hazard Identification

The primary hazards associated with this compound are predicted to be:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can be toxic.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Handle in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

As no specific experimental protocols for the synthesis of this compound are available in the literature, a plausible synthetic route is proposed below. This is a theoretical protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthesis of this compound

The synthesis can be envisioned as a Friedel-Crafts acylation of 4-methylpyridine with 3-nitrobenzoyl chloride.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

4-Methylpyridine

-

3-Nitrobenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzoyl chloride dropwise.

-

After the addition is complete, add 4-methylpyridine dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

-

Add 1M HCl to dissolve the aluminum salts.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Note: This is a generalized procedure. The reaction conditions, including stoichiometry, temperature, and reaction time, will require optimization.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time.

Further research, including in vitro and in vivo studies, is required to elucidate the pharmacological profile of this compound.

Logical Relationships in Handling and Safety

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Caption: Workflow for the safe handling of this compound.

References

Unraveling the Molecular Mysteries of 4-Methyl-3-(3-nitrobenzoyl)pyridine: A Predictive Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

4-Methyl-3-(3-nitrobenzoyl)pyridine is a distinct chemical entity identified by its unique structure, comprising a pyridine ring core modified with methyl and 3-nitrobenzoyl substituents. While this compound is available from commercial suppliers for laboratory use, a comprehensive review of publicly accessible scientific literature reveals a significant gap in our understanding of its biological effects. To date, there are no published studies detailing its specific mechanism of action, biological targets, or associated signaling pathways. This whitepaper aims to address this knowledge void by providing a predictive analysis based on the structural motifs present in the molecule and the known activities of analogous compounds. The following sections will explore potential biological activities and lay the groundwork for future experimental validation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its biological behavior. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1187168-01-9 | [1] |

| Molecular Formula | C13H10N2O3 | [1] |

| Molecular Weight | 242.234 g/mol | [1] |

| Purity | Typically ≥97.0% | [1] |

Predicted Biological Activity and Mechanism of Action

Lacking direct experimental evidence, a predictive approach to the mechanism of action for this compound necessitates an examination of its core structural components: the pyridine ring and the nitrobenzoyl group.

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial and antiviral effects. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

The nitroaromatic group , in this case, a 3-nitrobenzoyl moiety, is a known pharmacophore and also a potential source of metabolic activation. Nitroaromatic compounds are recognized for their diverse biological activities, which can be context-dependent.

Based on these structural components, a logical starting point for investigation would be to screen this compound for activities commonly associated with pyridine and nitroaromatic compounds.

Proposed Experimental Workflow for Target Identification and Mechanism Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first identify the biological targets and then to characterize the downstream signaling events.

Hypothetical Signaling Pathway

Given the prevalence of pyridine-containing compounds as kinase inhibitors, one plausible, yet entirely hypothetical, mechanism of action for this compound could involve the modulation of a protein kinase signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be investigated.

Detailed Methodologies for Key Experiments

Should preliminary screens indicate bioactivity, the following detailed protocols for key experiments are recommended for target identification and validation.

Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS) supplemented with protease inhibitors. Lyse the cells by freeze-thaw cycles.

-

Compound Treatment: Aliquot the cell lysate into separate tubes. Treat the lysates with either the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO). Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Heat Challenge: Heat the treated lysates across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of a suspected target or perform proteome-wide analysis using techniques like Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Affinity Chromatography

-

Ligand Immobilization: Covalently attach this compound to a solid support matrix (e.g., agarose beads) through a suitable linker arm. This may require chemical modification of the parent compound.

-

Protein Incubation: Prepare a cell lysate and incubate it with the immobilized ligand to allow for the binding of target proteins.

-

Washing: Wash the beads extensively with a buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

The biological activity and mechanism of action of this compound remain to be elucidated through rigorous scientific investigation. This whitepaper provides a predictive framework based on its chemical structure and outlines a clear experimental path forward. The proposed workflow and methodologies offer a robust strategy for researchers to uncover the therapeutic potential of this compound. Future studies are essential to validate these predictions and to fully characterize the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-3-(3-nitrobenzoyl)pyridine

For Research Use Only. Not for use in diagnostic procedures.

Product Identifier: 4-Methyl-3-(3-nitrobenzoyl)pyridine

Synonyms: Not available CAS Number: 1187168-01-9 Molecular Formula: C₁₃H₁₀N₂O₃ Molecular Weight: 242.23 g/mol

Disclaimer